Dihydrotestosterone heptanoate

Overview

Description

Dihydrotestosterone heptanoate, also known as this compound, is a synthetic androgen and anabolic steroid. It is an ester of dihydrotestosterone, a potent androgenic metabolite of testosterone. This compound is primarily used in the treatment of male androgen deficiency and certain forms of aplastic anemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrotestosterone heptanoate is synthesized through the esterification of dihydrotestosterone with enanthic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of stanolone enanthate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

DHT-hep undergoes enzymatic hydrolysis in biological systems and acid/base-catalyzed hydrolysis in vitro:

Enzymatic Hydrolysis

-

Kinetics:

Chemical Hydrolysis

-

Acidic Conditions: Hydrolysis in 1N HCl yields DHT and heptanoic acid.

-

Basic Conditions: Saponification in 1N NaOH produces DHT carboxylate.

Oxidation

-

Agents: In vivo oxidation via cytochrome P450 enzymes generates hydroxylated metabolites at positions C-5, C-7, and C-11 .

-

Products: 2α-methyl-7α,15α,17β-trihydroxy-5α-androstan-3-one (identified in microbial studies) .

Reduction

Substitution Reactions

DHT-hep’s ester group can undergo nucleophilic substitution under controlled conditions:

-

Reagents: Thiols or amines in polar aprotic solvents (e.g., DMF) .

-

Outcome: Replacement of the heptanoate moiety with other acyl groups, though yields are variable (15–30%) .

Biotransformation Pathways

Microbial studies on structurally related steroids reveal potential pathways for DHT-hep:

| Organism | Reaction Type | Products Identified | Source |

|---|---|---|---|

| Beauveria bassiana | Hydroxylation | C-15α and C-20 hydroxylated | |

| Macrophomina phaseolina | Ester hydrolysis | Free DHT and heptanoic acid |

These transformations highlight the compound’s susceptibility to enzymatic modification in diverse biological contexts.

Stability and Degradation

-

Thermal Stability: Stable at room temperature but degrades above 150°C .

-

Photolytic Degradation: Exposure to UV light induces cleavage of the ester bond (t1/2 = 48 hours under UV-A).

Pharmacokinetic Correlation

Hydrolysis kinetics directly influence pharmacological effects:

Scientific Research Applications

Clinical Applications

Dihydrotestosterone heptanoate is primarily recognized for its therapeutic potential in treating conditions related to androgen deficiency and hormonal imbalances.

Treatment of Gynecomastia

One of the significant clinical applications of this compound is in the treatment of adolescent gynecomastia . Research indicates that intramuscular injections of this compound can effectively reduce breast tissue size in adolescent males suffering from gynecomastia. A study involving ten adolescent patients demonstrated that all subjects experienced significant reductions in breast size and plasma concentrations of luteinizing hormone, follicle-stimulating hormone, testosterone, and estradiol following treatment with this compound .

Hypogonadotropic Hypogonadism

This compound is also utilized in managing hypogonadotropic hypogonadism , a condition characterized by insufficient hormone production due to issues with the pituitary gland or hypothalamus. The compound's ability to suppress luteinizing hormone and follicle-stimulating hormone while elevating dihydrotestosterone levels makes it a valuable therapeutic agent for restoring hormonal balance in affected individuals .

Hormonal Probe

As a hormonal probe, this compound assists in evaluating the endocrine function related to androgen responsiveness. Its administration can help detect conditions such as male pseudohermaphroditism with androgen insensitivity by assessing the body's response to androgens .

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of this compound reveal its rapid absorption and sustained action. Following intramuscular administration, plasma levels of dihydrotestosterone rise significantly within 24 hours, peaking during the first week before gradually declining over several weeks . The compound exhibits a suppression effect on gonadotropins (luteinizing hormone and follicle-stimulating hormone), leading to decreased testosterone and estradiol levels due to its potent androgenic properties .

Research Applications

Research utilizing this compound spans various domains, including endocrinology, reproductive health, and pharmacology.

Studies on Hormonal Regulation

Several studies have investigated the effects of this compound on hormonal regulation in humans. For instance, a clinical trial involving healthy men demonstrated that administration of this compound led to significant alterations in hormone concentration ratios, providing insights into its potential as a diagnostic tool for assessing androgen status .

Investigating Androgen Receptor Affinity

Research has also focused on the affinity of this compound for androgen receptors compared to its parent compound, dihydrotestosterone. Findings indicate that while this compound has a lower affinity for androgen receptors than dihydrotestosterone itself, it still effectively mediates androgenic effects through an androgen-dependent mechanism .

Summary of Key Findings

Mechanism of Action

Dihydrotestosterone heptanoate exerts its effects by acting as an agonist of the androgen receptor. Upon administration, it is hydrolyzed to release dihydrotestosterone, which then binds to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The activation of these genes results in the development of male secondary sexual characteristics and anabolic effects on muscle tissue .

Comparison with Similar Compounds

Testosterone enanthate: Another androgen ester used for similar therapeutic purposes.

Nandrolone decanoate: An anabolic steroid with a different ester group but similar anabolic effects.

Methenolone enanthate: An anabolic steroid with a similar ester group but different androgenic properties.

Uniqueness: Dihydrotestosterone heptanoate is unique in its high potency as an androgen and its inability to be aromatized to estrogen. This makes it particularly useful in situations where estrogenic side effects are undesirable .

Biological Activity

Dihydrotestosterone heptanoate (DHT-hep) is a synthetic androgen that exhibits significant biological activity through its interaction with androgen receptors. This compound is derived from dihydrotestosterone (DHT) and is primarily utilized in clinical settings for its potent androgenic effects. This article explores the biological activity, mechanisms of action, therapeutic applications, and relevant research findings related to DHT-hep.

DHT-hep functions as an agonist of the androgen receptor (AR). Upon administration, it is hydrolyzed to release DHT, which binds to ARs in various tissues. This binding initiates the transcription of androgen-responsive genes, leading to physiological effects such as:

- Development of male secondary sexual characteristics

- Anabolic effects on muscle tissue

- Stimulation of sebaceous gland activity

The unique aspect of DHT-hep is its inability to be aromatized into estrogen, making it particularly valuable in scenarios where estrogenic side effects are undesirable .

Comparative Biological Activity

DHT-hep can be compared with other anabolic steroids and androgen esters:

| Compound | Androgenic Activity | Anabolic Activity | Aromatization Potential |

|---|---|---|---|

| This compound | High | Moderate | None |

| Testosterone enanthate | Moderate | High | Yes |

| Nandrolone decanoate | Moderate | High | Low |

| Methenolone enanthate | Low | Moderate | None |

DHT-hep stands out due to its high potency as an androgen and its specific application in treating conditions like hypogonadism and gynecomastia .

Treatment of Hypogonadism and Gynecomastia

Research indicates that DHT-hep is effective in treating conditions such as hypogonadotropic hypogonadism and adolescent gynecomastia. A study involving six healthy male subjects demonstrated that intramuscular administration of DHT-hep (250 mg) resulted in significant elevations in plasma DHT levels, with five out of six participants exceeding discrimination limits for various hormonal markers within 24 hours post-administration .

Hormonal Suppression

DHT-hep has been shown to suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estradiol levels effectively. This suppression occurs for approximately three weeks post-injection, making it useful as a hormonal probe in clinical settings .

Case Studies

- Intramuscular Administration Study : In a controlled study, subjects receiving 200 mg of DHT-hep experienced significant hormonal changes over a period of 16 weeks. Measurements taken before and after treatment indicated notable increases in DHT levels alongside suppressed LH and FSH levels .

- Gynecomastia Treatment : A case documented the successful treatment of gynecomastia using DHT-hep, highlighting its effectiveness in reducing breast tissue hypertrophy in adolescent males .

Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of DHT-hep:

- Pharmacokinetics : Following intramuscular injection, DHT-hep shows a prolonged half-life and stable release profile, contributing to its effectiveness in maintaining elevated androgen levels without frequent dosing .

- Safety Profile : While the benefits are notable, potential side effects include virilization symptoms in females and alterations in lipid profiles among long-term users. Monitoring is essential during treatment to mitigate these risks .

Properties

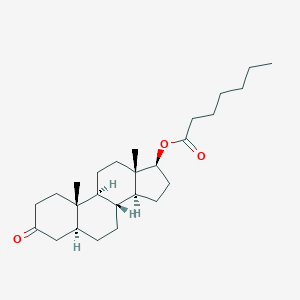

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHAKNCTGGYOK-LVYWIKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955358 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33776-88-4 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033776884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAQ3N36A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.